molecular formula C20H24ClN3O4 B12761967 Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride CAS No. 134068-44-3

Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride

Cat. No.: B12761967
CAS No.: 134068-44-3
M. Wt: 405.9 g/mol
InChI Key: UKFSDDCKPIYZFZ-UHFFFAOYSA-N
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Description

Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzazepine core, a hydroxyethyl group, and a carbamate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride involves multiple steps. The process typically begins with the preparation of the dibenzazepine core, followed by the introduction of the hydroxyethyl group and the carbamate ester. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential biological activities.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, methyl ester, monohydrochloride include:

    Carbamic acid derivatives: These compounds share the carbamate ester functional group and may have similar chemical properties and reactivity.

    Dibenzazepine derivatives: These compounds have a similar core structure and may exhibit similar biological activities.

    Hydroxyethyl derivatives: These compounds contain the hydroxyethyl group and may have similar solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

134068-44-3

Molecular Formula

C20H24ClN3O4

Molecular Weight

405.9 g/mol

IUPAC Name

methyl N-[11-[2-(2-hydroxyethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C20H23N3O4.ClH/c1-27-20(26)22-16-9-8-15-7-6-14-4-2-3-5-17(14)23(18(15)12-16)19(25)13-21-10-11-24;/h2-5,8-9,12,21,24H,6-7,10-11,13H2,1H3,(H,22,26);1H

InChI Key

UKFSDDCKPIYZFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNCCO)C=C1.Cl

Origin of Product

United States

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